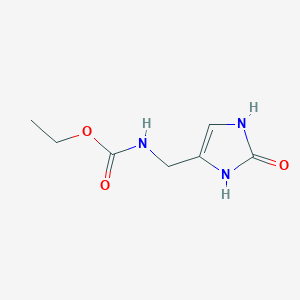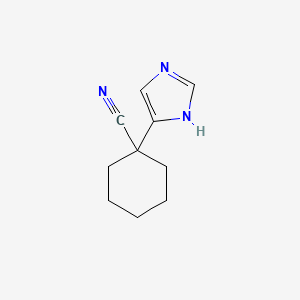
2-Methyl-8-nitro-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-nitro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-nitro-6-(trifluoromethyl)quinoline can be achieved through various methods, including cyclization and cycloaddition reactions. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclization reactions and the use of organometallic reagents. The choice of reagents and conditions depends on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-8-nitro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-Methyl-8-nitro-6-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases.
Industry: Used in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 2-Methyl-8-nitro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its ability to interact with biological molecules, leading to increased biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-6,7-difluoro-8-oxyquinoline
- 4-Fluoroquinolones
- 2-Trifluoromethylaniline
Uniqueness
2-Methyl-8-nitro-6-(trifluoromethyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H7F3N2O2 |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
2-methyl-8-nitro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7F3N2O2/c1-6-2-3-7-4-8(11(12,13)14)5-9(16(17)18)10(7)15-6/h2-5H,1H3 |
InChIキー |
NYEHCRMLYGVHTK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2C=C1)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)

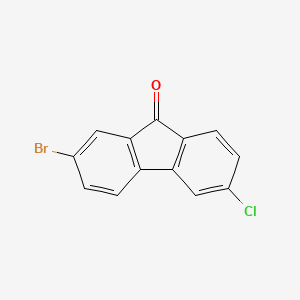
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)

![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
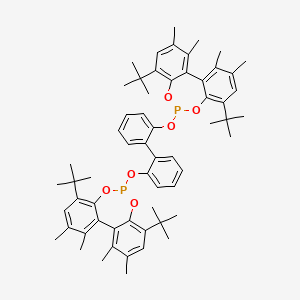
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
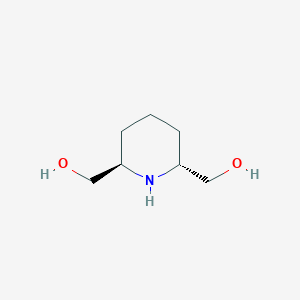
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
